![molecular formula C11H18O2 B12630657 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene CAS No. 918475-56-6](/img/structure/B12630657.png)
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms. Spiro compounds are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the dimethyl groups.
1,3-Dioxane-1,3-dithiane Spiranes: Compounds with both oxygen and sulfur atoms in the spiro unit, exhibiting different chemical properties.
Bis(1,3-oxathiane) Spiranes: Compounds with two oxathiane rings, showing unique stereochemical behavior.
Uniqueness
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of dimethyl groups enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
918475-56-6 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-ene |
InChI |
InChI=1S/C11H18O2/c1-9-3-5-11(12-7-9)6-4-10(2)8-13-11/h7,10H,3-6,8H2,1-2H3 |
Clé InChI |
QAKAXQTUEBJBQN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC(=CO2)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


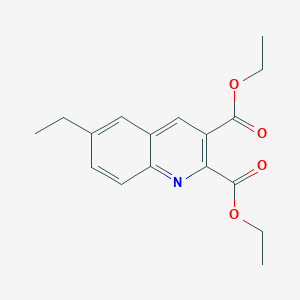
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

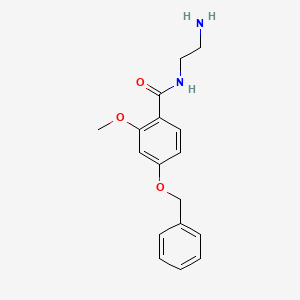
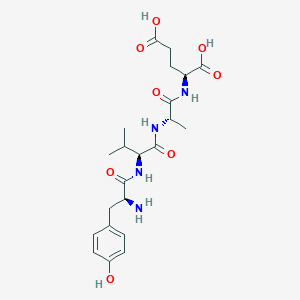
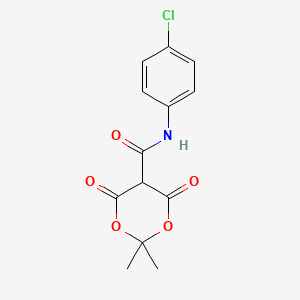
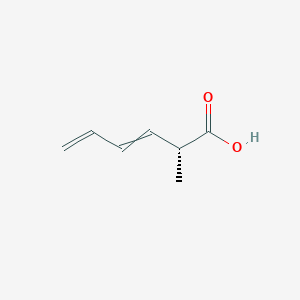

![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)

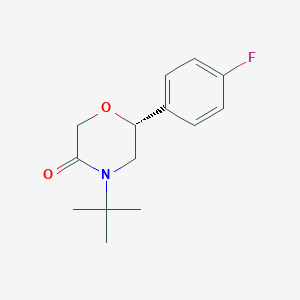
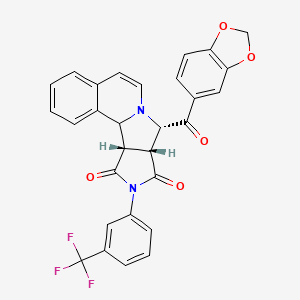
![Tert-butyl 2-[2-fluoroethyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630654.png)
